4-(2-methoxy-4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]butanehydrazide
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Overview
Description
4-(2-methoxy-4-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]butanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy and methyl-substituted phenyl group, a nitrophenyl group, and a butanehydrazide moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxy-4-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]butanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-methoxy-4-methylbenzaldehyde and 3-nitrobenzaldehyde with butanehydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxy-4-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Products include 2-methoxy-4-methylbenzoic acid and 3-nitrobenzoic acid.
Reduction: Products include 4-(2-methoxy-4-methylphenyl)-N’-[(E)-(3-aminophenyl)methylidene]butanehydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-methoxy-4-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]butanehydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methoxy-4-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Shares the methoxy and methyl-substituted phenyl group.
3-nitrobenzaldehyde: Contains the nitrophenyl group.
Butanehydrazide: Features the hydrazide moiety.
Uniqueness
4-(2-methoxy-4-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]butanehydrazide is unique due to the combination of these functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(2-methoxy-4-methylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C19H21N3O4/c1-14-9-10-16(18(11-14)26-2)6-4-8-19(23)21-20-13-15-5-3-7-17(12-15)22(24)25/h3,5,7,9-13H,4,6,8H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
AIVCUAHJZMLEGH-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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